3-(Benzyloxy)picolinaldehyde
Overview
Description
3-(Benzyloxy)picolinaldehyde (3-BPA) is an aldehyde compound used in synthetic organic chemistry and biochemistry. It is a versatile intermediate for the synthesis of a wide range of compounds, and is used in the preparation of several pharmaceuticals, including anti-inflammatory and anti-cancer agents. 3-BPA is also used for the preparation of a variety of other compounds, including dyes, fragrances, and flavorings. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-BPA.
Scientific Research Applications
Enantiodivergent Carbonyl Catalysis
A new strategy of asymmetric carbonyl catalysis via a chiral Lewis acid-bonded aldehyde has been developed for the direct Mannich/condensation cascade reaction of glycine ester with aromatic aldimines . The co-catalytic system of 2-picolinaldehyde and chiral YbIII-N,N′-dioxides was identified to be efficient .
Mechanism of Action
Target of Action
It is known that similar compounds often interact with proteins or enzymes in the body, altering their function and leading to various physiological effects .
Mode of Action
It is likely that it interacts with its targets through a process known as nucleophilic substitution, where it replaces a group on the target molecule, thereby altering its function .
Biochemical Pathways
Similar compounds are known to affect various pathways, including those involved in cell signaling, metabolism, and gene expression . The compound’s effect on these pathways could lead to changes in cellular function and physiology.
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Based on its potential mode of action, it could alter the function of its target proteins or enzymes, leading to changes in cellular function and potentially contributing to various physiological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Benzyloxy)picolinaldehyde. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. Additionally, the compound’s action can be influenced by the specific biological environment in which it is present, including the types of cells, the presence of other molecules, and the specific physiological conditions .
properties
IUPAC Name |
3-phenylmethoxypyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-12-13(7-4-8-14-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLVNASPZUFUJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538630 | |
Record name | 3-(Benzyloxy)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)picolinaldehyde | |
CAS RN |
94454-57-6 | |
Record name | 3-(Benzyloxy)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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